4-(Pentafluoroethyl)-1,3-thiazol-2-amine

Description

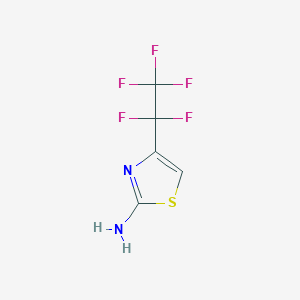

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5N2S/c6-4(7,5(8,9)10)2-1-13-3(11)12-2/h1H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFKDSYRUZVDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 Pentafluoroethyl 1,3 Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-(Pentafluoroethyl)-1,3-thiazol-2-amine, ¹H, ¹³C, and ¹⁹F NMR analyses provide complementary information to assemble a complete structural picture.

In the ¹H NMR spectrum, the key signals correspond to the protons of the amino group and the thiazole (B1198619) ring. The amino (-NH₂) protons typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The single proton attached to the thiazole ring at the 5-position (H-5) is expected to resonate as a singlet in the aromatic region of the spectrum. chemicalbook.commdpi.com

Table 1: Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1 | 7.0 - 7.5 | Singlet | Thiazole H-5 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum is expected to show five distinct signals corresponding to the three carbons of the thiazole ring and the two carbons of the pentafluoroethyl group. The carbons of the pentafluoroethyl group (C-1' and C-2') and the thiazole carbon at the 4-position (C-4) will exhibit splitting due to coupling with the fluorine atoms (J-coupling). acs.orgnih.gov The C-2 carbon, attached to the amino group, typically appears at a high chemical shift. dergipark.org.tr

Table 2: Predicted ¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1 | ~168 | Singlet | C-2 (Thiazole) |

| 2 | ~145 | Triplet (t) | C-4 (Thiazole) |

| 3 | ~115 | Singlet | C-5 (Thiazole) |

| 4 | ~118 | Quartet (q) | C-1' (-CF₂) |

¹⁹F NMR is a highly sensitive and informative technique for characterizing organofluorine compounds due to the wide chemical shift range and the prevalence of through-bond spin-spin coupling. wikipedia.org For the pentafluoroethyl (-CF₂CF₃) group, the spectrum is expected to show two distinct signals. The three fluorine atoms of the trifluoromethyl (-CF₃) group will appear as a triplet due to coupling with the two adjacent fluorine atoms of the difluoromethylene (-CF₂) group. Conversely, the two fluorine atoms of the -CF₂ group will appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group. thermofisher.comnih.gov

Table 3: Predicted ¹⁹F NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Assignment |

|---|---|---|---|---|

| 1 | ~ -85 | Triplet (t) | ³JFF ≈ 3-10 | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H bonds of the amino group, the C=N bond of the thiazole ring, and the C-F bonds of the pentafluoroethyl group. nih.gov The N-H stretching vibrations of the primary amine typically appear as two distinct bands (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. The spectrum is also characterized by very strong absorption bands in the 1100-1300 cm⁻¹ range, which are indicative of C-F stretching vibrations. researchgate.net

Table 4: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1640 - 1610 | C=N Stretch | Thiazole Ring |

| 1580 - 1550 | N-H Bend | Primary Amine (-NH₂) |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. acs.org For this compound, HRMS analysis would be used to confirm its molecular formula, C₅H₄F₅N₂S. The experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared to the theoretically calculated exact mass. A close match between these values (typically within 5 ppm) provides unambiguous confirmation of the compound's elemental composition. nih.govresearchgate.net

Table 5: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄F₅N₂S |

| Calculated Exact Mass [M] | 219.00153 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of a suitable single crystal of this compound would provide exact data on bond lengths, bond angles, and torsion angles. rsc.org This technique would confirm the planarity of the 1,3-thiazole ring and reveal the conformation of the pentafluoroethyl substituent relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group's hydrogen atoms and the nitrogen atom of the thiazole ring, which govern the packing of the molecules in the crystal lattice. researchgate.netresearchgate.net

Table 6: Illustrative Data Obtainable from X-ray Crystallography

| Structural Parameter | Description |

|---|---|

| Bond Lengths (Å) | S1-C2, C2-N3, N3-C4, C4-C5, C5-S1, C4-C(F₂), C(F₂)-C(F₃), C-F |

| Bond Angles (°) | C5-S1-C2, S1-C2-N3, C2-N3-C4, N3-C4-C5, C4-C5-S1 |

| Torsion Angles (°) | Defines the orientation of the pentafluoroethyl group |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the crystal's symmetry elements |

| Intermolecular Interactions | e.g., N-H···N hydrogen bond distances and angles |

Chemical Reactivity and Synthetic Transformations of 4 Pentafluoroethyl 1,3 Thiazol 2 Amine

Reactions at the Amino Group (Position 2)

The exocyclic amino group at the C2 position is the primary site for many chemical transformations, acting as a potent nucleophile.

The nucleophilic amino group of 2-aminothiazoles readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to furnish the corresponding N-(thiazol-2-yl)amides. mdpi.comnih.gov For 4-(pentafluoroethyl)-1,3-thiazol-2-amine, this reaction proceeds by nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. These reactions are typically conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. mdpi.com While the electron-withdrawing nature of the pentafluoroethyl group may slightly decrease the nucleophilicity of the amino group compared to alkyl-substituted analogs, acylation remains a feasible and common transformation.

Alkylation of the amino group can be achieved using alkyl halides, although N-methylation of similar systems has been shown to require strong bases like sodium hydride (NaH) with an alkyl iodide. nih.gov Amidoalkylation can also be accomplished using α-haloacetamides, which introduces a functionalized alkyl chain onto the amino group. growingscience.com

| Reaction Type | Electrophile/Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-(Thiazol-2-yl)acetamide | Reflux in dry acetone (B3395972) nih.gov |

| Acylation | Acetic Anhydride | N-(Thiazol-2-yl)acetamide | Solvent-free or with base mdpi.comnih.gov |

| Acylation | Benzoyl Chloride | N-(Thiazol-2-yl)benzamide | Pyridine or 1-methylimidazole, DCM mdpi.com |

| Acylation | Chloroacetyl Chloride | 2-Chloro-N-(thiazol-2-yl)acetamide | Basic conditions mdpi.comnih.gov |

| Alkylation | Iodomethane | N-Methyl-N-(thiazol-2-yl) derivative | NaH, DMF nih.gov |

A hallmark reaction of 2-aminothiazoles is their condensation with aldehydes and ketones to form Schiff bases, or imines. nih.gov This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the C=N double bond characteristic of an imine. These reactions are typically carried out by refluxing the reactants in a suitable solvent such as ethanol (B145695) or glacial acetic acid. mdpi.comnih.gov A wide variety of aromatic aldehydes can be used to synthesize a diverse library of N-benzylidenethiazol-2-amines. mdpi.comnih.gov

| Carbonyl Compound | Solvent | Product (Schiff Base) |

|---|---|---|

| Benzaldehyde | Ethanol | N-Benzylidene-4-(pentafluoroethyl)-1,3-thiazol-2-amine |

| 4-Chlorobenzaldehyde | Ethanol | N-(4-Chlorobenzylidene)-4-(pentafluoroethyl)-1,3-thiazol-2-amine |

| 4-Methoxybenzaldehyde | Glacial Acetic Acid | N-(4-Methoxybenzylidene)-4-(pentafluoroethyl)-1,3-thiazol-2-amine |

| 3,4,5-Trimethoxybenzaldehyde | Ethanol | N-(3,4,5-Trimethoxybenzylidene)-4-(pentafluoroethyl)-1,3-thiazol-2-amine mdpi.com |

The 2-aminothiazole (B372263) scaffold can participate in cyclocondensation reactions where both the exocyclic amino group and the endocyclic nitrogen at position 3 act as nucleophiles. These reactions with bifunctional electrophiles, such as compounds containing both a carbonyl group and a halogenated carbon, lead to the formation of fused heterocyclic systems. For instance, reactions with α-haloketones or related reagents can yield imidazo[2,1-b]thiazole (B1210989) derivatives. rsc.org Similarly, multicomponent reactions involving 2-aminothiazole, an aldehyde, and an active methylene (B1212753) compound can be used to construct fused ring systems like thiazolo[3,2-a]pyrimidines. sciforum.net These transformations are valuable for creating complex, polycyclic molecules from simple precursors.

Transformations Involving the Thiazole (B1198619) Ring

The thiazole ring itself is an aromatic system, and its reactivity is influenced by the substituents attached to it. The 2-amino group is a potent activating group, directing electrophiles to the C5 position. Conversely, the 4-pentafluoroethyl group is strongly deactivating via its inductive effect, which makes electrophilic substitution more difficult.

Despite the deactivating effect of the pentafluoroethyl group, the C5 position of the thiazole ring remains the most probable site for electrophilic attack due to powerful activation by the 2-amino group. Halogenation is a common EAS reaction for 2-aminothiazoles. Bromination, for example, has been shown to occur selectively at the C5 position when 2-aminothiazoles are treated with molecular bromine in acidic conditions or with N-bromosuccinimide (NBS). mdpi.comzenodo.org This regioselectivity is a direct consequence of the stabilization of the cationic intermediate (the sigma complex) by the lone pair of the adjacent amino group. Other EAS reactions like nitration or Friedel-Crafts acylation would be expected to occur at the same position, although the strongly deactivating C4 substituent would necessitate harsh reaction conditions.

| EAS Reaction | Reagent | Position of Substitution | Product |

|---|---|---|---|

| Bromination | Br₂ / Acetic Acid | C5 | 5-Bromo-4-(pentafluoroethyl)-1,3-thiazol-2-amine mdpi.com |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-4-(pentafluoroethyl)-1,3-thiazol-2-amine |

Nucleophilic aromatic substitution (SNAr) on electron-rich heterocyclic rings like thiazole is generally unfavorable. nih.gov Such reactions typically require the presence of a good leaving group (e.g., a halogen) and strong activation by electron-withdrawing groups on the ring. nih.gov In the case of this compound, the pentafluoroethyl group does provide significant electron-withdrawing character, which would facilitate nucleophilic attack. However, the powerful electron-donating effect of the 2-amino group counteracts this, deactivating the ring toward nucleophiles.

Therefore, for an SNAr reaction to occur on this system, a leaving group would first need to be installed on the ring, most likely at the C5 position via an EAS reaction (e.g., 5-bromo derivative). Even then, displacing the leaving group with a nucleophile would likely require forcing conditions due to the deactivating influence of the amino group.

Reactivity of the Pentafluoroethyl Group

The pentafluoroethyl (C2F5) group is a key determinant of the chemical properties of this compound, affecting its stability and potential for further chemical modification.

Stability and Potential for Further Functionalization

The pentafluoroethyl group is characterized by its high thermal and chemical stability, a consequence of the strength of the carbon-fluorine bond. This stability makes the C2F5 group generally unreactive under many standard reaction conditions. Direct functionalization of the pentafluoroethyl group itself is challenging and typically requires harsh conditions or specialized reagents that can activate the C-F bond.

While direct transformation of the pentafluoroethyl group is uncommon, its powerful electron-withdrawing properties can be harnessed to influence reactions at other positions of the thiazole ring. Research into the reactivity of perfluoroalkyl groups on aromatic systems suggests that they are generally resistant to nucleophilic attack.

Table 1: General Reactivity of Perfluoroalkyl Groups on Aromatic Systems

| Reaction Type | Reactivity of Perfluoroalkyl Group | Notes |

| Nucleophilic Attack | Generally unreactive | The strong C-F bonds and the electron-rich nature of the fluorine atoms shield the carbon backbone from nucleophiles. |

| Electrophilic Attack | Unreactive | The electron-withdrawing nature of the group deactivates it towards electrophiles. |

| Radical Reactions | Can participate in radical reactions | Perfluoroalkyl radicals can be generated and used in additions to unsaturated systems. |

Influence on Adjacently Substituted Groups

The potent inductive effect of the pentafluoroethyl group significantly modulates the reactivity of the adjacent thiazole ring and its substituents. This influence is primarily deactivating for electrophilic aromatic substitution and can affect the acidity and nucleophilicity of nearby functional groups.

The electron density of the thiazole ring is substantially reduced by the C2F5 group, making electrophilic attack at the C5 position less favorable compared to an unsubstituted 2-aminothiazole. Conversely, this electron deficiency can render the thiazole ring more susceptible to nucleophilic attack, although such reactions are less common for thiazoles.

The basicity of the 2-amino group is also expected to be diminished due to the electron-withdrawing effect of the pentafluoroethyl group transmitted through the thiazole ring. This can impact its reactivity in reactions such as acylation or alkylation.

Regioselectivity and Stereoselectivity in Chemical Transformations

The directing effects of the substituents on the thiazole ring play a crucial role in determining the regioselectivity of its chemical transformations. In this compound, the interplay between the electron-donating amino group and the electron-withdrawing pentafluoroethyl group governs the outcome of reactions.

For electrophilic substitution reactions, the 2-amino group is a strong activating and ortho-, para-directing group. In the context of the thiazole ring, this would typically direct electrophiles to the C5 position. However, the deactivating nature of the pentafluoroethyl group at C4 creates a competing effect. In general, for electrophilic aromatic substitution on rings bearing strongly deactivating groups, the incoming electrophile is often directed to the meta position. libretexts.org In the case of this compound, the C5 position is adjacent (ortho) to the activating amino group and also adjacent to the deactivating pentafluoroethyl group. The precise regiochemical outcome would likely depend on the specific electrophile and reaction conditions, representing a balance between these opposing electronic influences.

Currently, there is a lack of specific experimental data in the scientific literature regarding the regioselective and stereoselective reactions of this compound. Stereoselectivity would become a factor in reactions that introduce a new chiral center, for instance, in the alkylation of the amino group or in cycloaddition reactions involving the thiazole ring. The steric bulk of the pentafluoroethyl group could also play a role in directing the approach of reagents, thereby influencing the stereochemical outcome of such reactions. Further experimental and computational studies are needed to fully elucidate the regioselective and stereoselective behavior of this compound.

Computational and Theoretical Investigations of 4 Pentafluoroethyl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of thiazole (B1198619) derivatives. researchgate.netresearchgate.net Calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the accurate prediction of molecular geometry, electronic structure, and spectroscopic profiles. researchgate.netnih.govedu.krd For 4-(Pentafluoroethyl)-1,3-thiazol-2-amine, DFT enables a detailed understanding of how the highly electronegative pentafluoroethyl group influences the aromatic thiazole ring and the attached amino group.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. nih.gov

In thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole ring and donor moieties, while the LUMO is influenced by electron-accepting groups. mdpi.com For this compound, the potent electron-withdrawing nature of the pentafluoroethyl group is expected to significantly lower the energy levels of both the HOMO and LUMO. This effect, observed in similar fluorinated heterocyclic compounds, also tends to reduce the HOMO-LUMO energy gap. nih.gov A smaller energy gap suggests that the molecule is more reactive and can participate more readily in charge-transfer interactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Related Thiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.48 | -1.96 | 5.52 | B3LYP/6-311++G(d,p) |

| 4-((4-(dimethylamine)benzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide | -5.61 | -2.22 | 3.39 | B3LYP/6-311++G(d,p) |

| Thiazole Azo Dye Derivative C | -6.10 | -3.13 | 2.97 | B3LYP/6-311++G** |

Data sourced from studies on structurally related compounds for illustrative purposes. researchgate.netnih.govmdpi.com

Charge Distribution and Electrostatic Potentials

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map is expected to show distinct regions of charge localization.

The highly electronegative fluorine atoms of the pentafluoroethyl group create a region of strong negative electrostatic potential (electron-rich, typically colored red on MEP maps). The nitrogen atom of the thiazole ring and the nitrogen of the amino group also contribute to negative potential regions. Conversely, the hydrogen atoms of the amino group are electron-deficient, resulting in a region of positive electrostatic potential (electron-poor, typically colored blue), making them potential hydrogen bond donors. researchgate.netnih.gov This charge polarization is crucial for determining how the molecule interacts with biological targets or other molecules.

Vibrational Spectroscopy Predictions

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra, which can be used to identify characteristic functional groups and confirm molecular structure. nih.govmdpi.com The calculated frequencies for this compound would exhibit several key vibrational modes.

Key predicted vibrations would include:

N-H Stretching: Asymmetric and symmetric stretching of the amino group (NH₂) typically appear in the 3400-3500 cm⁻¹ range.

C=N and C=C Stretching: Vibrations associated with the thiazole ring are expected in the 1500-1650 cm⁻¹ region.

C-F Stretching: The most prominent and intense bands in the spectrum would be the symmetric and asymmetric stretching modes of the C-F bonds in the pentafluoroethyl group, typically found in the 1100-1350 cm⁻¹ range. nih.gov

C-S Stretching: The thiazole ring C-S stretching vibration is generally observed at lower wavenumbers, around 820-860 cm⁻¹. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for a Fluorinated Thiazole Analogue

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric/Symmetric Stretch | 3400 - 3550 |

| C-H Stretch (Thiazole Ring) | 3100 - 3200 |

| C=N / C=C Ring Stretch | 1500 - 1650 |

| C-F Asymmetric/Symmetric Stretch | 1100 - 1350 |

| C-S Ring Stretch | 820 - 860 |

Frequency ranges are based on DFT calculations for related fluorinated heterocyclic compounds. researchgate.netnih.gov

Conformational Analysis and Dynamics

The flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pentafluoroethyl group to the thiazole ring. Understanding the conformational preferences and the energy barriers to rotation is essential for describing its three-dimensional structure and dynamic behavior.

Impact of Pentafluoroethyl Group on Thiazole Ring Conformation

The pentafluoroethyl (C₂F₅) group is both sterically demanding and electronically powerful. Perfluoroalkyl chains have a known preference for adopting helical conformations due to electrostatic repulsion between fluorine atoms on adjacent carbons. nih.gov The rotation of this bulky group relative to the planar thiazole ring is subject to a significant energy barrier.

Intramolecular Interactions (e.g., C-F…N interactions)

The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the fluorine atoms and the thiazole nitrogen) within the same molecule allows for the possibility of intramolecular interactions. rsc.org Specifically, a weak intramolecular hydrogen bond of the type N-H···F-C could form between one of the amino hydrogens and a fluorine atom on the pentafluoroethyl group. rsc.orgescholarship.org

Structure Property Relationships and Molecular Design Principles for Fluorinated Aminothiazoles

Influence of Pentafluoroethyl Substitution on Molecular Properties

The replacement of a hydrogen atom or a simple alkyl group with a pentafluoroethyl (-C2F5) moiety at the 4-position of the 2-aminothiazole (B372263) ring imparts profound changes to the molecule's electronic and steric characteristics. These changes are fundamental to its behavior in chemical and biological systems.

The primary electronic influence of the pentafluoroethyl group is its strong electron-withdrawing nature, which occurs predominantly through a negative inductive effect (-I). The high electronegativity of the five fluorine atoms polarizes the carbon-fluorine bonds, which in turn withdraws electron density from the thiazole (B1198619) ring. This inductive effect significantly lowers the electron density of the heterocyclic system.

Inductive Effect (-I): The C2F5 group is one of the most powerful electron-withdrawing groups. This effect deactivates the thiazole ring, making it less susceptible to electrophilic aromatic substitution reactions, which typically occur at the C5 position in unsubstituted or activated thiazoles. numberanalytics.compharmaguideline.com The electron deficiency is most pronounced at the carbon atom directly attached to the substituent (C4) and propagates through the ring system.

Resonance Effect: Unlike substituents with lone pairs or pi-systems, the pentafluoroethyl group does not participate in resonance stabilization or destabilization of the thiazole ring. Its electronic influence is almost exclusively inductive.

This table provides a qualitative comparison of the electronic effects.

The steric demand, or bulk, of a substituent influences how a molecule can orient itself in space and interact with other molecules. While highly fluorinated, the steric profile of perfluoroalkyl groups is often compared to their hydrocarbon analogues. For instance, the trifluoromethyl group (-CF3) is considered to have a steric demand similar to that of an ethyl group. researchgate.net By extension, the pentafluoroethyl group (-C2F5) possesses significant steric bulk that can influence the molecule's conformational preferences and intermolecular interactions.

Steric Hindrance: The bulk of the C2F5 group at the C4 position can sterically hinder reactions or interactions at the adjacent C5 position and with the nitrogen atom at the 3-position. This steric shielding can affect the accessibility of these sites to reagents or binding pockets in macromolecules.

Conformational Preferences: Rotation around the single bond connecting the C2F5 group to the thiazole ring (C4-Cα bond) will be subject to rotational barriers. The molecule will likely adopt a preferred conformation that minimizes steric clashes between the fluorine atoms of the ethyl group and the atoms of the thiazole ring. Quantum chemical investigations on related compounds have shown that steric effects and electron delocalization are key factors in determining the stability of different conformers. rsc.orgnih.gov

Hydrogen Bonding Characteristics of the 2-Amino Group in Fluorinated Thiazoles

The 2-amino group and the ring nitrogen atom of 4-(pentafluoroethyl)-1,3-thiazol-2-amine are key sites for hydrogen bonding, a critical interaction in both chemical and biological contexts. The presence of the strongly electron-withdrawing C2F5 group significantly modulates the hydrogen bonding capabilities of the molecule.

Hydrogen Bond Donors: The primary hydrogen bond donor is the 2-amino group (-NH2), which has two N-H bonds. The strong inductive effect of the C2F5 group withdraws electron density from the entire ring system. This effect can slightly increase the acidity of the N-H protons, making the amino group a potentially stronger hydrogen bond donor compared to its non-fluorinated counterpart.

Hydrogen Bond Acceptors: The molecule has several potential hydrogen bond acceptor sites: the nitrogen atom of the amino group, the ring nitrogen at the 3-position (N3), and the five fluorine atoms of the pentafluoroethyl group. pharmaguideline.com

Ring Nitrogen (N3): The electron-withdrawing C2F5 group significantly reduces the electron density and therefore the basicity of the N3 atom. This makes it a much weaker hydrogen bond acceptor compared to an unsubstituted 2-aminothiazole.

Fluorine Atoms: While highly electronegative, fluorine is generally considered a weak acceptor of hydrogen bonds. nih.gov Any F•••H-X interactions that do occur are typically weak and have a more angular nature than conventional hydrogen bonds. nih.gov

Table 2: Hydrogen Bonding Profile of this compound

| Site | Function | Influence of -C2F5 Group |

|---|---|---|

| 2-Amino Group (-NH2) | H-bond Donor | Strength potentially increased |

| Ring Nitrogen (N3) | H-bond Acceptor | Strength significantly decreased |

Design Principles for Novel Fluorinated Thiazole Scaffolds

The insights gained from analyzing this compound can be extrapolated to establish design principles for new fluorinated thiazole scaffolds with tailored properties. Fluorine substitution is a powerful tool for fine-tuning reactivity and molecular interactions. nih.gov

The reactivity of the thiazole ring can be precisely controlled by the strategic placement and nature of fluorine-containing substituents.

Deactivation of the Ring: As observed with the C2F5 group, perfluoroalkyl substituents are powerful deactivating groups for electrophilic substitution. Placing such groups at the C4 or C5 position can protect the ring from undesired electrophilic attack and direct reactions to other parts of a larger molecule.

Tuning Basicity and Nucleophilicity: The number and location of fluorine atoms can be varied to tune the basicity of the ring nitrogen and the nucleophilicity of the 2-amino group. For example, a trifluoromethyl group would be less deactivating than a pentafluoroethyl group, offering a finer degree of control. Moving the substituent from C4 to C5 would alter the electronic distribution and, consequently, the reactivity profile of the entire scaffold.

Altering Acidity of N-H Bonds: The strength of the electron-withdrawing group directly influences the acidity of protons on attached heteroatoms. This principle can be used to modulate the pKa of the 2-amino group, which can be critical for its interaction with biological targets.

The introduction of fluorine provides multiple avenues for rationally designing molecular interactions, a key aspect of drug design and materials science. frontiersin.org

Lipophilicity and Permeability: Fluorination, particularly with groups like -CF3 or -C2F5, generally increases a molecule's lipophilicity (fat-solubility). nih.gov This can enhance properties such as cell membrane permeability, which is a crucial factor in the bioavailability of drug candidates. acs.org

Hydrophobic and Fluorous Interactions: The fluorinated portion of the molecule can participate in favorable hydrophobic interactions. In highly fluorinated systems, unique "fluorous" interactions can occur, where fluorinated segments of molecules preferentially associate with one another. This can be exploited in protein-ligand binding to create specific, high-affinity interactions.

Modulating Hydrogen Bonds: As detailed in section 6.2, fluorine substitution patterns can be designed to either weaken or strengthen hydrogen bonding capabilities at different sites on the thiazole scaffold. By altering the electronic character of the ring, one can control whether the 2-amino group acts as a stronger donor and the ring nitrogen as a weaker acceptor, thereby tuning the molecule's interaction profile with its environment. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing C-H bonds with C-F bonds at positions susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) is a common and effective strategy to increase the metabolic stability and half-life of a drug. nih.gov

By systematically varying the nature and position of fluorine substituents on the aminothiazole scaffold, chemists can develop new molecules with precisely tuned physicochemical and biological properties.

Potential Applications in Materials Science and Chemical Synthesis

Thiazole (B1198619) Derivatives as Building Blocks in Organic Synthesis

The 2-aminothiazole (B372263) moiety is a versatile functional group in organic chemistry, serving as a valuable precursor for a variety of more complex molecules. chemicalbook.comchemicalbook.com

2-Aminothiazoles are well-established building blocks for the synthesis of fused heterocyclic systems. The exocyclic amine and the ring nitrogen atom offer multiple reaction sites. chemicalbook.com It is plausible that 4-(Pentafluoroethyl)-1,3-thiazol-2-amine could be utilized in condensation reactions with various reagents to construct bicyclic and polycyclic systems that incorporate the thiazole ring. Such complex heterocyclic structures are of significant interest in medicinal chemistry and materials science. For instance, reactions with α,β-unsaturated compounds or dicarbonyls could lead to the formation of thiazolopyrimidines or other fused systems. The reactivity of the 2-amino group allows for the construction of new rings, making it a key intermediate in the synthesis of diverse molecular architectures. nih.gov

The amino group of 2-aminothiazoles can be readily modified, allowing for its use in a variety of organic transformations. chemicalbook.com For example, it can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 2-position. Furthermore, the amino group can be acylated, alkylated, or used to form Schiff bases, which are versatile intermediates for further synthetic manipulations. chemicalbook.comnih.gov The presence of the electron-withdrawing pentafluoroethyl group at the 4-position would likely influence the reactivity of the thiazole ring and the amino group, a factor that could be exploited in designing specific synthetic routes.

Applications in Materials Science

Thiazole-containing compounds have been investigated for a variety of applications in materials science due to their electronic properties and thermal stability.

Thiazole rings can be incorporated into the backbone of conjugated polymers. These polymers are of interest for their potential use in electronic and optoelectronic devices. researchgate.net While there is no specific data on polymers derived from this compound, it is conceivable that it could be used as a monomer in polymerization reactions. For example, the amino group could be functionalized to enable its participation in step-growth polymerization, such as polycondensation reactions, to form polyamides or polyimides. The incorporation of the highly fluorinated pentafluoroethyl group could impart desirable properties to the resulting polymers, such as increased thermal stability, chemical resistance, and altered electronic characteristics.

Table 1: Potential Properties of Polymers Incorporating this compound

| Property | Potential Influence of the Monomer |

| Thermal Stability | The presence of the pentafluoroethyl group may enhance thermal stability. |

| Solubility | The fluorinated substituent could affect solubility in organic solvents. |

| Electronic Properties | The electron-withdrawing nature of the thiazole and pentafluoroethyl groups could influence the polymer's electronic band gap. |

Thiazole derivatives have been explored for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netresearchgate.net The thiazole ring is an electron-deficient system, which can be a useful characteristic in the design of materials for these applications. rsc.org The introduction of a pentafluoroethyl group, which is strongly electron-withdrawing, would further enhance this property. rsc.org This could make this compound a candidate for the synthesis of n-type or ambipolar organic semiconductors.

In the context of OLEDs, thiazole-containing molecules have been used as fluorescent emitters and host materials. researchgate.net For OPVs, thiazole-based copolymers have been investigated as donor materials in bulk heterojunction solar cells. acs.org While no specific studies on this compound in these devices have been reported, its electronic properties suggest it could be a valuable component in the design of new optoelectronic materials.

Table 2: Potential Optoelectronic Applications of Materials Derived from this compound

| Device | Potential Role | Rationale |

| OLEDs | Emitter or Host Material | The thiazole core is known to be a part of some fluorescent materials. researchgate.net |

| OPVs | Component of Donor or Acceptor Materials | The electron-deficient nature of the molecule could be beneficial for charge separation. |

| OFETs | n-type or Ambipolar Semiconductor | The combination of the thiazole ring and the pentafluoroethyl group would likely lead to low-lying LUMO levels. |

Agrochemical Applications (e.g., Fungicides)

The thiazole ring is a common feature in a number of commercially successful fungicides. nih.gov The biological activity of these compounds is often attributed to the specific substitution pattern on the thiazole ring. The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and other pharmacokinetic properties. mdpi.comnih.gov

Although there is no direct evidence of the fungicidal activity of this compound, its structure, which combines a thiazole core with a heavily fluorinated side chain, suggests it could be a candidate for investigation in this area. Many known fungicides are 2-aminothiazole derivatives that have been further functionalized. chemicalbook.com Therefore, this compound could serve as a valuable starting material for the synthesis of novel potential fungicides.

Role as Additives in Functional Materials (e.g., Polyurethane Coatings)

While specific research detailing the application of this compound as an additive in functional materials is not extensively documented in publicly available literature, the unique combination of a pentafluoroethyl group and a thiazole-amine structure suggests a strong potential for its use in modifying the properties of materials like polyurethane coatings. The incorporation of organofluorine compounds as additives is a well-established strategy for enhancing the performance of polymers. researchgate.netpaint.orginvex.de The principles guiding the use of fluorinated additives can be applied to infer the potential contributions of this specific compound.

The primary advantage of incorporating fluoroalkyl groups into a polymer matrix lies in their ability to dramatically lower the surface energy of the material. dtic.milsigmaaldrich.com Due to the low polarizability of the carbon-fluorine bond, fluorinated segments are not susceptible to van der Waals forces in the same way hydrocarbons are. wikipedia.org This characteristic leads to a number of desirable enhancements in the final properties of the coating.

Enhancement of Surface Properties:

When blended into a polyurethane formulation, it is anticipated that this compound would migrate to the coating-air interface during the curing process. This migration is driven by the low surface energy of the pentafluoroethyl groups. mdpi.comnsf.gov The concentration of these fluorinated moieties at the surface would create a barrier with low adhesion to external substances.

This would likely result in:

Increased Hydrophobicity and Oleophobicity: The coating would exhibit enhanced water and oil repellency. nih.govmdpi.com This is a critical feature for applications requiring self-cleaning surfaces or resistance to staining. researchgate.net

Reduced Coefficient of Friction: The "non-stick" properties associated with fluoropolymers like PTFE suggest that the presence of pentafluoroethyl groups would lead to a lower coefficient of friction, improving the lubricity and wear resistance of the coating. sigmaaldrich.comspecialchem.com

Improved Chemical Resistance: The strong and stable carbon-fluorine bonds would contribute to a more chemically inert surface, offering better protection against solvents, acids, and bases. wikipedia.org

Influence on Bulk Properties:

Beyond surface modification, the introduction of this compound could also influence the bulk properties of the polyurethane material.

Thermal Stability: The high bond dissociation energy of the C-F bond is known to impart exceptional thermal stability to fluoropolymers. ptfe-machinery.comresearchgate.netnist.gov It is plausible that the incorporation of the pentafluoroethyl group could enhance the thermal resistance of the polyurethane matrix, allowing it to withstand higher operating temperatures without significant degradation. youtube.comsci-hub.se

Mechanical Properties: The effect on mechanical properties is more complex and would depend on the compatibility and dispersion of the additive within the polymer matrix. While some studies suggest that high fluorine content can sometimes compromise mechanical strength due to lower interfacial adhesion, the amine group in the thiazole ring could potentially interact with the polyurethane network, mitigating this effect. nih.gov

The following table summarizes the potential effects of using this compound as an additive in polyurethane coatings, based on the established properties of analogous fluorinated compounds.

| Property | Expected Effect | Rationale |

| Surface Energy | Decrease | Low polarizability of C-F bonds. dtic.mil |

| Hydrophobicity | Increase | Migration of fluoroalkyl groups to the surface creates a water-repellent barrier. mdpi.commdpi.com |

| Oleophobicity | Increase | The fluorinated surface repels oils and other non-polar liquids. nsf.govnih.gov |

| Coefficient of Friction | Decrease | "Non-stick" characteristics imparted by fluorinated groups. specialchem.com |

| Chemical Resistance | Increase | High stability of C-F bonds enhances inertness. wikipedia.org |

| Thermal Stability | Increase | High bond energy of C-F bonds improves resistance to thermal degradation. ptfe-machinery.comresearchgate.net |

It is important to note that the actual performance of this compound as an additive would need to be verified through empirical testing. Factors such as the concentration of the additive, its compatibility with the specific polyurethane system, and the curing conditions would all play a significant role in the final properties of the material. researchgate.net The presence of the thiazole-amine moiety could also offer unique reactivity or compatibility advantages not seen with simple fluoroalkyl additives.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

While classical methods such as the Hantzsch thiazole (B1198619) synthesis provide a foundational route to compounds like 4-(pentafluoroethyl)-1,3-thiazol-2-amine, future research will necessitate the development of more efficient and environmentally benign methodologies. bohrium.com Current synthetic pathways often rely on harsh reagents and produce considerable waste. The exploration of green chemistry principles is a critical future direction. bohrium.com

Key areas for investigation include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. mdpi.com Applying these to the cyclization steps in thiazole formation could offer a significant process intensification.

Use of Eco-Friendly Solvents: Research into replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents or aqueous micellar media is a promising avenue. mdpi.comrsc.org These solvent systems are often biodegradable, non-toxic, and can sometimes enhance reaction rates and selectivity.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers a highly sustainable approach. Future work could explore engineered enzymes for the key bond-forming reactions in the synthesis of the thiazole core, providing high selectivity under mild conditions. mdpi.com

Continuous Flow Chemistry: Migrating the synthesis to continuous flow reactors can improve safety, scalability, and consistency. This approach allows for precise control over reaction parameters and can facilitate the safe handling of potentially hazardous intermediates, which is particularly relevant in organofluorine chemistry.

Exploration of Novel Reactivity and Chemical Transformations

The molecular architecture of this compound presents multiple reactive sites, offering a rich landscape for future chemical exploration. Research should focus on understanding and exploiting the reactivity of the amino group, the thiazole ring, and the challenging carbon-fluorine (C-F) bonds.

Amino Group Functionalization: The 2-amino group is a versatile handle for derivatization. researchgate.net Future studies could explore its reaction with various electrophiles to create libraries of novel compounds. mdpi.com For instance, reaction with diisocyanates could lead to new polyurea polymers, while condensation with aldehydes could form Schiff bases for coordination chemistry. mdpi.commdpi.com

Thiazole Ring Chemistry: The thiazole ring itself can participate in various chemical transformations. Investigating its stability under different conditions and its potential for cycloaddition reactions or metal-catalyzed cross-coupling reactions at the C-5 position are important future directions.

Selective C-F Bond Activation: The pentafluoroethyl group is generally considered chemically inert, which contributes to the molecule's stability. evitachem.com However, the selective activation and functionalization of C-F bonds is a major frontier in modern organic chemistry. bohrium.comresearchgate.net Future research could pursue novel photocatalytic or transition-metal-catalyzed methods to replace one or more fluorine atoms with other functional groups, opening a pathway to derivatives that are otherwise impossible to access. nih.govnih.gov This would represent a significant breakthrough in manipulating polyfluoroalkylated aromatic systems.

Advanced Computational Approaches for Predicting Properties and Reactivity

Experimental investigations are often resource-intensive and time-consuming. rsc.org Advanced computational modeling and machine learning present a powerful, parallel path for accelerating the discovery and development of new applications for this compound and its derivatives. rsc.org

Future research in this area should include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic properties, and reaction mechanisms with high accuracy. researchgate.netclemson.edu Such studies can elucidate the reactivity of different sites on the molecule, guide the design of new synthetic routes, and explain experimental observations.

Machine Learning (ML) Models: The development of ML models trained on datasets of organofluorine compounds can rapidly predict key physicochemical properties like solubility, lipophilicity (LogP), and acidity/basicity (pKa). rsc.orgchemrxiv.org This is crucial for applications where these properties are critical. Novel architectures like Directed Message-Passing Neural Networks (D-MPNN) can learn from molecular structures to predict a wide range of properties with greater speed than traditional computational methods. arxiv.org

Predictive Reactivity and Synthesis Planning: AI tools can be developed to predict the outcomes of unknown reactions and even suggest optimal synthetic pathways. By training models like ChemBERTa on vast databases of chemical reactions, researchers could identify the most promising transformations for this compound, minimizing trial-and-error in the lab. arxiv.org

Design and Synthesis of Advanced Fluorinated Thiazole-Based Materials

The unique properties conferred by the pentafluoroethyl group make this thiazole derivative an attractive building block for advanced materials. evitachem.com Future research should focus on incorporating this molecule into larger functional systems.

Potential areas for development include:

Fluorinated Polymers: The 2-amino group allows the molecule to be used as a monomer in polymerization reactions. For example, step-growth polymerization with diisocyanates or dicarboxylic acid chlorides could yield novel polyureas or polyamides. mdpi.com The presence of the pentafluoroethyl group is expected to enhance the thermal stability, chemical resistance, and hydrophobicity of these polymers, making them suitable for high-performance coatings or membranes.

Conjugated Polymers for Organic Electronics: Thiazole units are known components of conjugated polymers used in organic electronics. rsc.org Future work could involve synthesizing polymers that incorporate the this compound moiety. The strong electron-withdrawing nature of the C2F5 group could significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the resulting polymer, a key parameter for creating efficient n-type semiconductor materials for transistors and solar cells.

Coordination Complexes and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring, along with the exocyclic amino group, can act as coordination sites for metal ions. nih.gov This opens up the possibility of designing novel coordination complexes or using the molecule as a ligand to construct MOFs. The fluorinated periphery of such materials could create unique porous environments with tailored properties for gas separation or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.